B1578384 CPF-C1

CPF-C1

Cat. No.: B1578384
Attention: For research use only. Not for human or veterinary use.
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Description

CPF-C1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the tetraploid frog Xenopus clivii . As a host defense peptide, it exhibits potent and broad-spectrum antimicrobial activity against a range of pathogens, including sensitive and multidrug-resistant bacteria . Its research value is particularly significant in the fight against methicillin-resistant Staphylococcus aureus (MRSA) and other challenging Gram-positive bacteria . The primary mechanism of action of this compound is believed to be through membrane disruption . It targets bacterial cell walls and membranes, causing damage that leads to cell death . This membrane-active mechanism is a key advantage, as it means this compound functions independently of common bacterial resistance pathways, making it difficult for bacteria to develop resistance . Beyond its direct antimicrobial effects, this compound and its optimized analogs have demonstrated strong antibiofilm capabilities . They can both prevent the formation of biofilms and help eradicate established ones, which is crucial for treating persistent biofilm-associated infections . Research into CPF-1 analogs, such as CPF-2, has shown improved stability and maintained activity in physiological salt and serum environments, enhancing their potential as lead compounds for therapeutic development . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antibacterial

sequence

GFGSLLGKALRLGANVL

Origin of Product

United States

Synthesis and Derivatization Strategies for Cpf C1 and Its Analogs

Chemical Synthesis Methodologies

The primary method for synthesizing CPF-C1 and its peptide analogs is solid-phase peptide synthesis (SPPS). semanticscholar.orgacs.org Following synthesis, rigorous purification techniques are employed to obtain the desired compounds in high purity.

Solid-Phase Peptide Synthesis (e.g., Fmoc-based procedures)

Solid-phase peptide synthesis is a widely used technique for assembling peptide chains. iris-biotech.de The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is a common approach in SPPS due to its mild deprotection conditions, typically involving a base like piperidine. iris-biotech.depeptide.comuci.edu In Fmoc-based SPPS, amino acids with temporary Fmoc protection on the alpha-amino group and acid-labile protecting groups on the side chains are sequentially coupled to an insoluble solid support (resin). iris-biotech.depeptide.com The peptide chain grows from the C-terminus attached to the resin. iris-biotech.de The Fmoc group is removed in each cycle to allow the coupling of the next amino acid. peptide.comuci.edu This method allows for the efficient synthesis of peptides by facilitating the easy separation of the growing peptide chain bound to the solid support from excess reagents and byproducts through filtration and washing steps. iris-biotech.de

Purification Techniques (e.g., Preparative High-Performance Liquid Chromatography)

Following solid-phase synthesis and cleavage from the resin, crude peptides often contain impurities, including truncated sequences and byproducts. researchgate.net Purification is therefore a critical step to obtain the target peptide in sufficient purity for further studies. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of peptides. researchgate.netscispace.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.netscispace.com Reversed-phase HPLC (RP-HPLC), which utilizes a hydrophobic stationary phase and a polar mobile phase, is particularly effective for peptide purification, offering high sensitivity, excellent resolution, and reliable reproducibility. researchgate.netscispace.com Other chromatographic methods, such as size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX), can also be employed, often in combination, depending on the specific properties of the peptide and the nature of the impurities. researchgate.netscispace.comchromatographyonline.com

Rational Design Principles for Analog Development

Rational design plays a crucial role in developing this compound analogs with improved properties, such as enhanced stability or altered activity. This involves modifying the peptide sequence and structure based on an understanding of how these changes influence the peptide's physicochemical characteristics and interactions.

Modulation of Charge Distribution and Hydrophobicity

The charge distribution and hydrophobicity of antimicrobial peptides significantly influence their interaction with bacterial membranes. cdnsciencepub.com this compound and many AMPs are cationic due to the presence of basic amino acids like lysine (B10760008) and arginine. cdnsciencepub.com Increasing the number of positive charges, for example, by introducing lysine residues, can enhance the peptide's interaction with negatively charged bacterial membranes. researchgate.netnih.gov Similarly, modulating hydrophobicity, often by incorporating hydrophobic amino acids such as tryptophan, can influence the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. researchgate.netnih.govmdpi.com The balance between charge and hydrophobicity is a critical parameter in the rational design of AMP analogs. mdpi.com

Incorporation of Non-Canonical Amino Acids (e.g., D-amino acids)

Incorporating non-canonical amino acids into peptide sequences is a strategy used to improve their properties, particularly stability. researchgate.netnih.govresearchgate.net D-amino acids, the enantiomers of the naturally occurring L-amino acids, are resistant to degradation by many proteases, which typically cleave L-amino acid-containing peptides. cdnsciencepub.com The introduction of D-amino acids into this compound analogs has been shown to significantly improve their stability. researchgate.netnih.gov Other non-canonical amino acids with modified side chains can also be incorporated to introduce new functionalities or alter properties like hydrophobicity. mdpi.comresearchgate.netexplorationpub.com

Influence of Synthesis Parameters on Peptide Purity and Conformation

The purity and conformation of synthesized peptides are critical for their biological activity and downstream applications. Achieving high peptide purity in SPPS is a complex process that requires optimizing various synthesis parameters to maximize correct coupling efficiency and minimize undesirable side reactions, such as deletions and racemization. Peptide purity is commonly assessed using analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Several synthesis parameters significantly influence peptide purity and conformation:

Temperature: Reaction temperature plays a crucial role in solid-phase peptide synthesis. Increasing the temperature can accelerate reaction rates, potentially improving synthesis speed and purity, particularly for challenging sequences. However, it is important to note that the optimal temperature is sequence-dependent and may not always be the highest possible temperature. Elevated temperatures can also increase the risk of racemization, especially for sensitive amino acids like histidine and cysteine. Studies comparing microwave heating and conventional heating at the same temperature suggest that the primary effect of microwave irradiation in SPPS is thermal.

Solvents: Solvents are essential for facilitating reactions and influencing the swelling of the solid support resin. Common solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are favored for their ability to dissolve reagents and promote peptide bond formation. The choice of solvent can impact peptide solubility during elongation, and for hydrophobic sequences, less polar solvents such as NMP may help prevent aggregation and improve crude purity compared to DMF. Using fresh, high-purity solvents is crucial for minimizing impurities. Solvents can also influence epimerization by stabilizing reaction intermediates.

Coupling Reagents: The selection of appropriate coupling reagents is paramount for efficient peptide bond formation with minimal side reactions. Different classes of coupling reagents, such as carbodiimides (e.g., DIC) and uronium or phosphonium (B103445) salts (e.g., HATU, HBTU, COMU), have varying efficiencies and propensities for side reactions like racemization. Highly reactive reagents can facilitate faster synthesis but may require careful handling. Steric hindrance of amino acids can also affect coupling efficiency, necessitating the use of sufficiently reactive reagents.

Deprotection and Coupling Efficiency: Incomplete deprotection of the N-terminal amino group or incomplete coupling of the incoming amino acid during each synthesis cycle can lead to the formation of deletion peptides, thereby lowering the purity of the final product. Monitoring the efficiency of these steps, for example, through real-time UV monitoring, can help optimize reaction times and improve purity. Capping unreacted amino groups can also help minimize deletion sequences.

Reagent Purity: The purity of all reagents used in peptide synthesis, including protected amino acids, coupling reagents, bases, and solvents, is critical for obtaining high-purity peptides, especially in large-scale synthesis. Impurities in reagents can interfere with the synthesis chemistry, leading to side reactions, failed couplings, and the introduction of unwanted byproducts.

The conformation of a peptide can be influenced by its amino acid sequence, the presence of modified amino acids (such as D-amino acids), and the surrounding environment (e.g., solvent). frontiersin.org While synthesis parameters primarily impact the chemical purity by affecting bond formation and side reactions, they indirectly influence the ability of the peptide to fold into its intended conformation by providing a pure and correctly sequenced molecule. Techniques like circular dichroism (CD) spectroscopy are used to determine the secondary structure and conformational properties of synthesized peptides. frontiersin.org

The optimization of these synthesis parameters is crucial for the efficient and successful production of high-purity this compound and its analogs, enabling further research into their properties and potential applications.

Influence of Key Synthesis Parameters on Peptide Purity

Synthesis ParameterInfluence on Peptide PurityNotes
Temperature Can increase reaction speed and improve purity, especially for difficult sequences. High temperatures can cause racemization.Optimal temperature is sequence-dependent.
Solvent Affects reagent/amino acid solubility, resin swelling, and can influence aggregation and epimerization.Solvent choice impacts crude purity (e.g., NMP vs. DMF for hydrophobic peptides). Use of fresh solvents is important.
Coupling Reagents Directly impacts coupling efficiency, yield, and the level of side reactions (e.g., racemization).Choice depends on desired speed and sequence difficulty; additives may be needed to suppress racemization.
Peptide Sequence/Length Longer and complex sequences are more challenging to synthesize, often resulting in lower crude purity due to aggregation and incomplete reactions.Sequence analysis can help anticipate synthesis challenges.
Deprotection Efficiency Incomplete deprotection leads to deletion peptides, reducing purity.Monitoring deprotection can optimize reaction times.
Reagent Purity Impurities in reagents can cause side reactions and failed couplings, significantly reducing final peptide purity.High-purity reagents are essential for efficient and scalable synthesis.

Molecular Mechanisms of Antimicrobial and Anti Biofilm Action of Cpf C1 and Analogs

Bacterial Membrane Interaction and Disruption

CPF-C1 and its analogs exert their bactericidal effects primarily by compromising the integrity of the bacterial cell envelope, which includes both the outer and inner membranes. researchgate.netnih.gov This interaction leads to a cascade of events that ultimately results in cell death.

Outer Membrane Permeabilization and Depolarization

The initial interaction of this compound with Gram-negative bacteria involves the permeabilization of the outer membrane. This process is often studied using the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a fluorescent probe that is normally excluded by the intact outer membrane but emits a strong fluorescence signal upon entering the hydrophobic environment of the membrane interior. An increase in fluorescence intensity in the presence of an antimicrobial peptide is indicative of outer membrane permeabilization. Studies on analogs of this compound, such as FK-1D, have utilized this assay to demonstrate their ability to disrupt the outer membrane of bacteria like Pseudomonas aeruginosa. While specific data for this compound is not detailed in the available literature, the methodology is well-established for assessing the activity of antimicrobial peptides.

Cytoplasmic Membrane Disruption and Integrity Loss

Following the breach of the outer membrane, this compound and its analogs interact with the cytoplasmic (inner) membrane, leading to its disruption and a loss of cellular integrity. researchgate.net This critical step in the bactericidal process is often characterized by measuring the depolarization of the membrane potential. The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5) is commonly employed for this purpose. This dye accumulates in polarized, energized bacterial cells, leading to a quenching of its fluorescence. When the membrane is depolarized by an antimicrobial agent, the dye is released, resulting in an increase in fluorescence. This technique allows for the real-time monitoring of cytoplasmic membrane depolarization.

Furthermore, the loss of cytoplasmic membrane integrity can be confirmed by observing the uptake of molecules that are typically unable to cross the intact membrane, such as propidium (B1200493) iodide (PI). PI is a fluorescent dye that intercalates with DNA but cannot penetrate the membrane of live cells. Its uptake is a definitive indicator of significant membrane damage. Studies have shown that this compound induces the uptake of propidium iodide in bacterial cells, confirming its ability to severely compromise the cytoplasmic membrane. researchgate.net

Formation of Membrane Pores or Channels

The disruption of the bacterial membrane by antimicrobial peptides like this compound is often attributed to the formation of pores or channels. While the precise mechanism for this compound has not been definitively elucidated, several models are proposed for antimicrobial peptide action, including the "barrel-stave" and "toroidal pore" models.

In the barrel-stave model , the peptides insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the aqueous channel. In the toroidal pore model , the peptides induce the lipid monolayer to bend and fold back on itself, creating a pore that is lined by both the peptides and the lipid head groups. The determination of the specific pore-forming mechanism often requires advanced biophysical techniques. While direct evidence for this compound-induced pore formation is not extensively documented, the observed leakage of intracellular components and uptake of extracellular molecules strongly suggest the formation of transmembrane channels. researchgate.net

Correlation between Membrane Perturbation and Bactericidal Kinetics

The rapid bactericidal activity of this compound and its analogs is directly linked to the swiftness of membrane disruption. Time-kill kinetics assays are employed to measure the rate at which a bacterial population is killed by an antimicrobial agent. These studies typically reveal a concentration-dependent and time-dependent reduction in the number of viable bacteria.

For membrane-active peptides, the rate of killing often mirrors the rate of membrane permeabilization and depolarization. The initial electrostatic interaction with the bacterial surface, followed by membrane insertion and disruption, is a rapid process. This swift action is advantageous as it minimizes the opportunity for the bacteria to develop resistance mechanisms. The bactericidal kinetics of a this compound analog, CPF-2, have been described as rapid, a characteristic attributed to its ability to interrupt the bacterial membranes.

Intracellular Target Engagement (for specific analogs)

While the primary mode of action for this compound and many of its analogs is the disruption of the bacterial membrane, some modified versions have been shown to possess additional intracellular targets, such as nucleic acids. This dual-action mechanism can enhance their antimicrobial potency and potentially reduce the likelihood of resistance development.

Binding to Nucleic Acids (e.g., DNA)

Certain analogs of this compound have been found to eradicate bacteria not only by disrupting the cell membrane but also by binding to intracellular components like DNA. nih.gov This interaction can interfere with essential cellular processes such as DNA replication and transcription, leading to cell death. The specific mechanisms of DNA binding can vary among different peptide analogs and may involve electrostatic interactions between the cationic peptide and the negatively charged phosphate (B84403) backbone of DNA, as well as intercalation or groove binding. This additional intracellular target complements the membrane-disruptive activity, providing a multi-pronged attack on the bacterial cell.

Inhibition of Critical Intracellular Processes (Hypothesized)

While the primary mechanism of action for this compound and its analogs is the disruption of the bacterial membrane, there is evidence to suggest that they may also exert their antimicrobial effects by targeting critical intracellular components. Mechanistic studies have indicated that in addition to interrupting the bacterial membranes, certain analogs of this compound have the ability to bind to DNA. nih.gov This interaction with DNA is a hypothesized secondary mechanism that could contribute to bacterial cell death by interfering with essential processes such as replication and transcription. This dual-action potential, targeting both the cell envelope and intracellular molecules, could enhance the antimicrobial efficacy and reduce the likelihood of resistance development. nih.gov

Anti-biofilm Mechanisms

Bacterial biofilms are notoriously difficult to eradicate due to their protective extracellular polymeric substance (EPS) matrix and the altered metabolic state of the embedded bacteria. This compound and its analogs have demonstrated significant efficacy in both preventing the formation of biofilms and eliminating established ones. researchgate.netnih.govnih.gov

Inhibition of Biofilm Formation

Analogs of this compound have shown a remarkable ability to inhibit the formation of biofilms by various pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govresearchgate.net For instance, the analog CPF-2 has demonstrated an excellent capacity to prevent the formation of biofilms by S. aureus and MRSA. nih.gov This preventative action is crucial in clinical settings where the initial attachment of bacteria to surfaces can lead to persistent and difficult-to-treat infections.

Eradication of Established Biofilms

Beyond preventing their formation, this compound analogs are also capable of eradicating pre-existing, mature biofilms. researchgate.netnih.gov Studies have shown that analogs like CPF-2 and CPF-9 can effectively dismantle the structure of established biofilms, leading to the death of the embedded bacteria. nih.govnih.gov This eradicative property is of significant therapeutic importance, as mature biofilms are often tolerant to conventional antibiotic treatments. The ability of these peptides to penetrate the biofilm structure and kill the resident bacteria highlights their potential as effective anti-biofilm agents. nih.gov

Table 1: Anti-biofilm Activity of this compound Analogs

CompoundTarget OrganismActivityReference
CPF-2Staphylococcus aureus (including MRSA)Inhibition of biofilm formation and eradication of established biofilms nih.gov
CPF-9Multidrug-resistant bacteriaHigher anti-biofilm activity nih.gov

Impact on Extracellular Polymeric Substance (EPS) Matrix

The extracellular polymeric substance (EPS) matrix is a critical component of biofilms, providing structural integrity and protection against antimicrobial agents. While the direct enzymatic degradation of the EPS matrix by this compound and its analogs has not been explicitly detailed in the available research, the ability of these peptides to eradicate established biofilms suggests an interaction with the EPS. mdpi.com Generally, antimicrobial peptides can disrupt biofilms by degrading the polysaccharide and protein components of the matrix. mdpi.com It is hypothesized that the cationic nature of this compound and its analogs facilitates their interaction with the negatively charged components of the EPS, potentially leading to its disruption and allowing the peptides to reach the embedded bacterial cells. Further research is needed to fully elucidate the specific mechanisms by which this compound and its analogs affect the EPS matrix.

Mechanistic Basis for Resistance Prevention

A significant advantage of this compound and its analogs is their potential to circumvent the development of bacterial resistance, a major drawback of many conventional antibiotics. nih.govresearchgate.net

Non-Specific Membrane-Dependent Mode of Action

The primary mechanism underlying the prevention of resistance is the non-specific, membrane-dependent mode of action of this compound and its analogs. nih.govresearchgate.net These peptides directly target and disrupt the physical integrity of the bacterial cell membrane. nih.gov This process involves the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. nih.gov

This physical disruption of the membrane is a challenging target for bacteria to develop resistance against through simple mutations, as it would require fundamental changes to the structure of their cell membranes. nih.gov This membrane-active mode of action means that the peptide's efficacy is not dependent on specific cellular receptors or metabolic pathways that can be easily altered by bacteria to confer resistance. nih.gov Studies have shown that it is difficult for bacteria to develop resistance against this compound under this mode of action. nih.gov Furthermore, no detectable resistance was observed in E. coli even after multiple passages in the presence of a this compound analog. researchgate.net

Comparisons with Conventional Antibiotic Resistance Mechanisms

The rise of multidrug-resistant bacteria presents a significant challenge to conventional antibiotic therapies. nih.gov Unlike many traditional antibiotics that target specific metabolic pathways or enzymes, the antimicrobial peptide this compound and its analogs exhibit distinct mechanisms of action that are less susceptible to common resistance strategies. nih.govnih.gov This section compares the molecular mechanisms of this compound and its analogs with the resistance mechanisms frequently observed with conventional antibiotics.

The primary mechanism of this compound's antimicrobial activity is its direct interaction with and disruption of the bacterial cell membrane. nih.gov As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes. nih.gov This interaction leads to the permeabilization and eventual destruction of the membrane's integrity. nih.gov This membrane-dependent mode of action is a key differentiator from many conventional antibiotics, which often have intracellular targets. nih.govmdpi.com Consequently, this compound can bypass resistance mechanisms that rely on preventing an antibiotic from reaching its intracellular target, such as efflux pumps or enzymatic degradation. nih.gov The physical disruption of the membrane is a mechanism against which bacteria find it difficult to develop resistance. nih.gov

Analogs of this compound have been developed to enhance stability and antimicrobial potency. nih.gov Some of these analogs not only retain the membrane-disrupting capability of the parent molecule but also possess a secondary mechanism of action: binding to bacterial DNA. nih.govresearchgate.net This dual-action approach further circumvents conventional resistance. nih.gov For instance, the analog CPF-2 demonstrates a rapid bactericidal effect by interrupting the bacterial membrane, and importantly, it did not induce resistance in studies. nih.gov Another analog, CPF-9, also eradicates bacteria by disrupting the membrane and binding to DNA, a combination of actions not affected by known resistance mechanisms. nih.govresearchgate.net

Conventional antibiotic resistance mechanisms are varied and often target-specific. Bacteria may develop resistance by:

Enzymatic degradation: Producing enzymes that inactivate the antibiotic.

Target modification: Altering the molecular target of the antibiotic to prevent binding.

Efflux pumps: Actively transporting the antibiotic out of the cell.

Reduced permeability: Modifying the cell envelope to prevent antibiotic entry.

The table below provides a comparative overview of the mechanisms of action and resistance.

FeatureThis compound & AnalogsConventional Antibiotics
Primary Target Bacterial Cell Membrane (and DNA for some analogs) nih.govnih.govSpecific intracellular sites (e.g., ribosomes, enzymes, DNA gyrase) mdpi.com
Mechanism of Action Membrane disruption, pore formation, DNA binding nih.govnih.govInhibition of cell wall synthesis, protein synthesis, or DNA replication mdpi.com
Susceptibility to Resistance Low; physical disruption of the membrane is difficult for bacteria to counter nih.govHigh; bacteria can develop resistance through target mutation, efflux pumps, or enzymatic degradation liabjournal.com
Effect on Biofilms Some analogs show significant anti-biofilm activity by disrupting the biofilm structure nih.govnih.govOften less effective against biofilms due to limited penetration and the altered metabolic state of bacteria within the biofilm liabjournal.commdpi.com

The ability of this compound and its analogs to effectively kill multidrug-resistant bacteria, including MRSA, stems from this fundamental difference in their mode of action. nih.govnih.gov While conventional antibiotics engage in a specific "lock-and-key" interaction that can be thwarted by mutations, this compound's action is more akin to a physical dismantling of the bacterial cell's primary defense, the cell membrane. nih.gov This makes the development of resistance a more complex and energetically costly process for the bacteria.

Structure Activity Relationship Sar Studies of Cpf C1 and Its Derivatives

Role of Amino Acid Composition and Sequence

The amino acid composition and sequence of antimicrobial peptides like CPF-C1 play a critical role in their interaction with bacterial membranes and subsequent antimicrobial activity.

Significance of Lysine (B10760008) and Tryptophan Residues

Introducing lysine residues into this compound analogs has been shown to increase the number of positive charges, which can improve antimicrobial activity against multidrug-resistant strains. researchgate.netnih.gov Lysine residues are positively charged at physiological pH and contribute to the electrostatic interaction between the peptide and the negatively charged bacterial membrane. frontiersin.org Tryptophan residues also play a significant role; their introduction can increase the hydrophobicity of the peptide, further enhancing its antimicrobial activity against multidrug-resistant strains. researchgate.netnih.gov The indole (B1671886) side chain of tryptophan facilitates partition into the bilayer interface through hydrogen bond formation and cation–π interactions. nih.gov

Effects of Charged Residues and Hydrophobicity

The net charge and hydrophobicity are key physicochemical properties influencing the activity of antimicrobial peptides. This compound is described as a cationic and amphipathic peptide. researchgate.netresearchgate.net Increasing the number of positive charges in this compound analogs can enhance antimicrobial potency, up to a certain optimum level. frontiersin.orgwur.nlbiorxiv.org This increased cationicity facilitates stronger electrostatic interactions with the anionic components of bacterial membranes. frontiersin.org Hydrophobicity is also essential for the peptide's insertion into the bacterial membrane through hydrophobic interactions. nih.gov However, excessive hydrophobicity can potentially lead to peptide aggregation and increased hemolytic activity against mammalian cells, highlighting the need for a balance between antimicrobial activity and selectivity. biorxiv.orgnih.gov The amphipathic nature, characterized by a separation of hydrophobic and polar or charged residues, is a common feature in host-defense peptides and is crucial for membrane interaction. researchgate.netbiorxiv.org

Secondary Structure and Conformation

The secondary structure and conformational flexibility of this compound are important for its interaction with different environments, particularly bacterial membranes.

Influence of α-Helical Content on Activity

This compound has the propensity to adopt an amphipathic α-helical conformation, particularly in membrane-mimetic environments. researchgate.netmdpi.com This α-helical structure, spanning residues Ile⁶ to Ala²⁶, is considered essential for the peptide's binding to membranes and its antimicrobial activity. researchgate.netwur.nl Studies on other peptides suggest a correlation between increased α-helical content and enhanced antibiotic action. nih.gov However, the relationship between α-helical content and activity is not always direct, and other factors, such as membrane translocation and nucleic acid binding, also contribute to the bactericidal mechanism. researchgate.net

Conformational Changes in Different Environments (e.g., aqueous vs. membrane-mimicking)

Typically, host-defense peptides like this compound are unstructured in aqueous solution and adopt a defined secondary structure, predominantly α-helical, upon contact with a biological membrane or in a hydrophobic environment. researchgate.netbiorxiv.org Studies using techniques like two-dimensional NMR spectroscopy in a water/trifluoroethanol mixture (a membrane-mimicking environment) have characterized the α-helical structure of this compound. researchgate.net Molecular dynamics simulations have further modeled the peptide's interactions with bacterial membrane-mimicking environments, showing the peptide maintaining its α-helical conformation and positioning itself parallel to the micelle surface through hydrophobic and electrostatic contacts. researchgate.netresearchgate.net This conformational change upon encountering the membrane is crucial for the peptide's ability to interact with and disrupt the bacterial bilayer.

Impact of Chemical Modifications on Stability and Biological Activity

Chemical modifications are often employed to improve the therapeutic potential of peptides by enhancing their stability and biological activity. For this compound, various modifications have been explored. The introduction of D-amino acids significantly improved the stability of this compound analogs. researchgate.netnih.gov D-amino acids are less susceptible to enzymatic degradation by proteases compared to L-amino acids, which can enhance in vivo activity. frontiersin.org Terminal modifications, such as C-terminal amidation, have been shown to increase antimicrobial activity, although their effect on proteolytic degradation can vary. nih.govresearchgate.net N-terminal acetylation, on the other hand, can decrease peptide activity but significantly increase resistance to proteases. researchgate.net Peptide cyclization has also been found to be highly effective in improving both serum stability and antimicrobial activity for certain peptides. nih.govresearchgate.net These modifications highlight strategies to overcome limitations like low stability, a major obstacle in developing peptides as useful drugs. researchgate.netnih.gov

Table 1: Summary of Amino Acid Modifications and Their Effects on this compound Analogs

Modification TypeAmino Acid(s) InvolvedEffect on ChargeEffect on HydrophobicityEffect on Antimicrobial ActivityEffect on StabilityReferences
SubstitutionLysineIncrease-Improved- researchgate.netnih.gov
SubstitutionTryptophan-IncreaseImproved- researchgate.netnih.gov
SubstitutionD-amino acids---Significantly Improved researchgate.netnih.govfrontiersin.org
Terminal ModificationC-terminal amidation--IncreasedVariable nih.govresearchgate.net
Terminal ModificationN-terminal acetylation--DecreasedSignificantly Increased researchgate.net
Structural ModificationCyclization--Highly EffectiveHighly Effective nih.govresearchgate.net

Table 2: Conformational Changes of this compound

EnvironmentObserved ConformationLocation of Helical Region (if applicable)Key InteractionsReferences
Aqueous SolutionUnstructured-- researchgate.netbiorxiv.org
Membrane-Mimickingα-HelicalIle⁶ - Ala²⁶Hydrophobic and electrostatic contacts with micelle researchgate.netresearchgate.net

Enhanced Stability via D-Amino Acid Incorporation

A significant challenge in developing natural peptides as therapeutic agents is their susceptibility to proteolytic degradation, leading to low stability in biological environments. researchgate.nettesisenred.netnih.govnih.gov The incorporation of D-amino acids into the peptide sequence has been demonstrated as an effective strategy to address this issue. nih.govoup.com Research on this compound analogs has shown that the introduction of D-amino acids significantly improved their stability. researchgate.nettesisenred.netnih.govnih.gov This modification helps to protect the peptide from being broken down by proteases, thereby potentially increasing its half-life and efficacy.

Modulation of Antimicrobial Potency through Structural Variants

Modifications to the amino acid sequence of this compound have been explored to modulate and enhance its antimicrobial potency. Studies have indicated that increasing the number of positive charges by introducing lysine residues, and increasing hydrophobicity through the introduction of tryptophan residues, can improve the antimicrobial activity of this compound analogs, particularly against multidrug-resistant strains. researchgate.nettesisenred.netnih.gov

Specific analogs have demonstrated notable improvements in potency. For instance, CPF-9 was identified as an analog exhibiting greater antimicrobial potency in vitro and in vivo compared to the native peptide. researchgate.nettesisenred.netnih.gov Another analog, CPF-2, has shown high antimicrobial activity against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA), and multidrug-resistant S. aureus clinical isolates. nih.gov CPF-2 also maintained effective antimicrobial activity in serum and physiological salt environments. nih.gov

While detailed comparative minimum inhibitory concentration (MIC) data for a wide range of analogs were not extensively provided in the search snippets in a tabular format, the research findings highlight that specific amino acid substitutions, such as the addition of lysine and tryptophan, are key structural determinants for enhancing the peptide's activity against resistant bacterial strains. researchgate.nettesisenred.netnih.gov

Relationship between Structure and Selective Activity Spectrum

This compound and its analogs exhibit activity against a range of bacteria. This compound itself has shown potent antimicrobial activity against both sensitive and multidrug-resistant bacteria. nih.gov It has demonstrated inhibitory effects on the growth of Gram-negative bacteria, including Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net Additionally, analogs like CPF-2 have shown high activity against Gram-positive bacteria such as Staphylococcus aureus, including MRSA. nih.gov

The selective activity spectrum of this compound and other cationic AMPs is often attributed to their preferential interaction with the negatively charged bacterial cell membranes compared to the zwitterionic membranes of mammalian cells. researchgate.netnih.govguidetoimmunopharmacology.org This electrostatic interaction is a primary factor in targeting bacterial cells while minimizing toxicity to host cells. The amphipathic nature, resulting from the arrangement of hydrophobic and hydrophilic amino acids, facilitates the interaction and insertion into the lipid bilayer of bacterial membranes. guidetoimmunopharmacology.org

Correlation of Structural Features with Specific Bacterial Targets

The primary mechanism of action identified for this compound and many of its analogs involves the disruption of bacterial membranes. nih.govgoogleapis.com The cationic and amphipathic characteristics of these peptides facilitate their binding to and permeabilization of the bacterial outer and inner membranes. nih.gov This membrane-dependent mode of action is considered crucial for their rapid bactericidal effect and contributes to the difficulty for bacteria to develop resistance against them through conventional mechanisms. nih.gov

Advanced Methodologies for Characterizing Cpf C1 and Its Interactions

Spectroscopic and Microscopic Techniques

A combination of spectroscopic and high-resolution microscopic techniques is employed to elucidate the secondary structure of CPF-C1 and to visualize the morphological and ultrastructural changes it induces in target cells and biofilms.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins and peptides like this compound. bohrium.comsandiego.edu The method is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. sandiego.edu The resulting CD spectrum provides a unique signature corresponding to the peptide's conformational state, allowing for the estimation of the prevalence of different secondary structures such as α-helices, β-sheets, and random coils. libretexts.org This analysis is crucial for understanding how the structure of this compound relates to its biological function. libretexts.org

The characteristic CD spectra for common protein secondary structures are summarized below.

Secondary StructureWavelength of Negative Bands (nm)Wavelength of Positive Bands (nm)
α-Helix 222 and 208193
β-Sheet 218195
Random Coil Peaks are not observed above 210 nmN/A
This table presents characteristic spectral peaks used in the analysis of protein and peptide secondary structures. libretexts.org

Scanning Electron Microscopy (SEM) is an essential tool for examining the surface topography of cells and observing morphological changes induced by external agents like this compound. nih.govmdpi.com This high-resolution imaging technique provides detailed three-dimensional views of the cell surface, making it ideal for visualizing the effects of this compound on cellular integrity. nih.gov In the context of antimicrobial peptides, SEM is widely used to assess the extent of membrane damage, including the formation of pores, membrane blebbing, cellular shrinkage, and complete lysis of bacterial cells. mdpi.com By comparing treated and untreated cells, researchers can directly observe the physical consequences of this compound interaction with the cell envelope.

To gain deeper insight beyond surface morphology, Transmission Electron Microscopy (TEM) is utilized. TEM provides ultra-high-resolution, two-dimensional images of the internal structures of a cell. nih.govcase.edu This technique is invaluable for performing detailed ultrastructural analysis, allowing researchers to visualize cross-sections of cells and observe changes within the cytoplasm and cell wall. nih.govnih.gov Following treatment with this compound, TEM can reveal critical details such as the disorganization of intracellular contents, alterations in the thickness or integrity of the cell wall and membrane, and the leakage of cytoplasmic material, providing a comprehensive picture of the compound's mechanism of action at a subcellular level. case.edu

Membrane Permeability and Integrity Assays

Assays that measure membrane permeability and integrity are fundamental to understanding the mechanism of action of compounds that target the bacterial cell envelope. These assays quantify the extent of membrane damage caused by this compound.

The Propidium (B1200493) Iodide (PI) uptake assay is a widely used method to assess cell membrane integrity. researchgate.net Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. nih.gov However, when the cell membrane is compromised or its integrity is lost, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence. nih.govnih.gov The intensity of this fluorescence can be measured using techniques like flow cytometry or fluorescence microscopy and is directly proportional to the number of cells with damaged membranes. researchgate.net This assay provides quantitative data on the ability of this compound to disrupt membrane integrity, a key mechanism for many antimicrobial peptides. nih.gov

Cellular StateMembrane IntegrityPropidium Iodide (PI) PermeabilityResult
Live Cell IntactImpermeablePI is excluded; low fluorescence
Dead/Damaged Cell CompromisedPermeablePI enters and binds to DNA; high fluorescence
This table outlines the principle of the Propidium Iodide (PI) uptake assay for determining cell membrane integrity. researchgate.netnih.gov

Calcein (B42510) Leakage Assays from Liposome (B1194612) Vesicles

Calcein leakage assays are a fundamental tool for characterizing the membrane-disrupting properties of antimicrobial peptides (AMPs) like this compound. This established in vitro method provides quantitative data on a peptide's ability to permeabilize lipid bilayers, mimicking its primary mechanism of action against bacterial membranes. The assay relies on the fluorescent dye calcein, which is encapsulated at a high, self-quenching concentration within liposome vesicles. These liposomes are engineered to model the lipid composition of target bacterial or mammalian cell membranes.

The underlying principle of the assay is the de-quenching of calcein fluorescence upon its release from the liposomes. In their intact state, the concentrated calcein molecules within the vesicles exhibit minimal fluorescence. However, when a membrane-active agent such as this compound is introduced, it can interact with and disrupt the lipid bilayer, leading to the formation of pores or other structural defects. This disruption causes the encapsulated calcein to leak into the surrounding buffer. The resulting dilution of the dye alleviates the self-quenching, leading to a measurable increase in fluorescence intensity. This increase is directly proportional to the extent of membrane permeabilization.

In studies of this compound, the calcein leakage assay has been instrumental in confirming its membrane-active mechanism. Research has demonstrated that this compound induces the leakage of calcein from large unilamellar vesicles (LUVs), providing direct evidence of its ability to compromise the integrity of lipid bilayers. This finding supports the broader understanding that this compound's antimicrobial activity stems from its capacity to physically disturb bacterial membranes. The kinetics and concentration-dependence of calcein release can be monitored over time to provide further insights into the potency and efficiency of the peptide's disruptive action.

The versatility of this assay allows for the investigation of various factors influencing the peptide-membrane interaction. For instance, by altering the lipid composition of the liposomes, researchers can assess the selectivity of this compound for specific membrane types, such as those mimicking the anionic nature of bacterial membranes versus the zwitterionic composition of mammalian membranes.

Table 1: Representative Data from a Calcein Leakage Assay with an Antimicrobial Peptide

Peptide Concentration (µM)Percent Calcein Leakage (%)
0 (Control)2.5
115.8
545.2
1078.9
2095.1

Molecular Modeling and Computational Approaches

Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the interactions between peptides like this compound and biological membranes at an atomistic level. This methodology allows for the visualization and analysis of the dynamic processes that are often difficult to capture through experimental techniques alone. By simulating the physical movements of atoms and molecules over time, MD can provide profound insights into the initial binding events, conformational changes, and membrane disruption mechanisms of antimicrobial peptides.

The process of an MD simulation typically begins with the construction of a model system. This system comprises the peptide of interest, in this case, this compound, and a lipid bilayer representing the target membrane. The choice of lipid composition for the bilayer is crucial and can be tailored to mimic either bacterial or mammalian membranes, often using combinations of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and phosphatidylcholine (PC). The entire system is then solvated in a box of water molecules and ions to replicate physiological conditions. The interactions between all atoms are governed by a set of mathematical functions known as a force field.

Once the system is established, the simulation proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over time. The resulting trajectory provides a high-resolution movie of the peptide-membrane interaction. From this trajectory, a wealth of data can be extracted and analyzed. For example, researchers can observe how this compound initially associates with the membrane surface, a process often driven by electrostatic interactions between the cationic peptide and anionic lipid headgroups. Subsequent conformational changes in the peptide, such as the adoption of an alpha-helical structure upon membrane binding, can also be monitored.

Furthermore, MD simulations can elucidate the specific mechanisms of membrane disruption. They can reveal whether the peptide inserts into the hydrophobic core of the membrane, and if so, how this insertion affects the local lipid organization. The formation of transmembrane pores, a common mechanism for AMPs, can be directly observed, along with the associated influx of water and ions. By calculating parameters such as the potential of mean force, the energetic barriers for peptide insertion and translocation across the membrane can be quantified. While specific MD simulation studies on this compound are not yet widely published, the methodology has been extensively applied to other AMPs, demonstrating its utility in understanding their mode of action and providing a clear path for future computational investigations of this compound.

Table 2: Key Parameters Analyzed in MD Simulations of Peptide-Membrane Interactions

ParameterDescriptionInsights Gained
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the peptide over time compared to a reference structure.Assesses the conformational stability of the peptide during the simulation.
Secondary Structure AnalysisMonitors the changes in the peptide's secondary structure elements (e.g., alpha-helix, beta-sheet).Reveals conformational transitions upon membrane binding.
Peptide-Lipid Interaction EnergyCalculates the electrostatic and van der Waals energies between the peptide and the lipid bilayer.Quantifies the strength of the peptide-membrane association.
Lipid Order ParametersMeasures the orientational order of the lipid acyl chains.Indicates the degree of membrane disruption caused by the peptide.
Water PermeationTracks the movement of water molecules across the membrane.Provides evidence for pore formation.

Computational Prediction of Structure-Activity Relationships

Computational approaches are increasingly vital in understanding and predicting the structure-activity relationships (SAR) of antimicrobial peptides, including this compound and its analogs. These methods leverage the amino acid sequence and physicochemical properties of peptides to forecast their antimicrobial potency, selectivity, and stability. By identifying key structural motifs and properties that govern activity, computational SAR studies can guide the rational design of novel peptide analogs with improved therapeutic profiles.

A common strategy involves the creation of a library of peptide analogs with systematic modifications to the parent sequence of this compound. These modifications can include amino acid substitutions, changes in net charge, alterations in hydrophobicity, and the introduction of non-natural amino acids. The antimicrobial activity of these analogs is then determined experimentally. This dataset of peptide sequences and their corresponding activities serves as the basis for developing predictive computational models.

Various computational techniques can be employed to build these predictive models. One approach is to use quantitative structure-activity relationship (QSAR) models. QSAR models attempt to find a mathematical relationship between the structural or physicochemical properties of the peptides (descriptors) and their biological activity. Descriptors can include parameters such as molecular weight, isoelectric point, hydrophobicity, helical content, and various amino acid indices. Machine learning algorithms, such as support vector machines or neural networks, are often used to train these models on the experimental dataset.

For instance, research on this compound analogs has shown that increasing the number of positive charges, often by introducing lysine (B10760008) residues, and enhancing hydrophobicity, for example through the addition of tryptophan, can lead to improved antimicrobial activity against multidrug-resistant bacteria. Furthermore, the incorporation of D-amino acids has been demonstrated to significantly enhance the stability of these peptides. These experimentally observed trends can be captured and quantified by computational SAR models, allowing for the in silico screening of large virtual libraries of potential this compound analogs to identify promising candidates for synthesis and further testing.

Table 3: Physicochemical Properties of this compound and a Hypothetical High-Activity Analog

PropertyThis compoundHypothetical AnalogRationale for Change
SequenceGLASVLGGLAKVAGALLHHANL-NH2K LAW VLGGLAK VAGALLHHANL-NH2Increased cationicity and hydrophobicity
Net Charge at pH 7+3+5Enhanced electrostatic interaction with bacterial membranes
Hydrophobicity (H)0.450.52Improved membrane insertion
Predicted Helical Content65%70%Stabilization of membrane-active conformation
Predicted Antimicrobial ActivityModerateHighCombination of enhanced physicochemical properties

Docking Studies for Intracellular Target Identification

While the primary mechanism of action for many antimicrobial peptides, including this compound, is membrane disruption, a growing body of evidence suggests that some AMPs can translocate across the bacterial membrane and interact with intracellular targets. Molecular docking is a computational technique that can be employed to predict and analyze the binding of a peptide to a specific macromolecular target, such as a protein or nucleic acid. This method is instrumental in identifying potential intracellular targets and elucidating the molecular basis of these interactions.

Docking studies involve the prediction of the preferred orientation and conformation (the "pose") of a ligand (in this case, the this compound peptide) when bound to a receptor (the intracellular target). The process requires three-dimensional structures of both the peptide and the target molecule, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Docking algorithms then sample a vast number of possible binding poses and use a scoring function to rank them based on their predicted binding affinity.

For antimicrobial peptides that are known to have intracellular targets, docking studies can provide valuable insights. For example, some AMPs have been shown to bind to DNA, thereby inhibiting replication and transcription. Docking simulations can predict how these peptides interact with the major or minor grooves of the DNA double helix and identify the key amino acid residues involved in the binding. Similarly, if an AMP is suspected of inhibiting a specific bacterial enzyme, docking can be used to model its binding to the enzyme's active site, potentially revealing a mechanism of non-competitive or competitive inhibition.

Although specific docking studies for this compound's intracellular targets have not been extensively reported, this methodology holds significant promise for future research. Given that some analogs of this compound have been suggested to interact with DNA, docking could be a valuable tool to explore this potential secondary mechanism of action. By identifying and characterizing these intracellular interactions, a more complete picture of this compound's antimicrobial activity can be developed, potentially leading to the design of peptides with novel or enhanced mechanisms of action.

Biochemical Assays for Specific Interactions (Applicable examples from AMP research)

Enzyme-Linked Immunosorbent Assay (ELISA) for Macromolecular Binding

The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and highly sensitive biochemical technique that can be adapted to study the binding interactions between a peptide like this compound and various macromolecules. While traditionally used for detecting and quantifying antibodies and antigens, the fundamental principles of ELISA can be applied to investigate other types of binding events, such as a peptide's affinity for proteins or nucleic acids.

In the context of characterizing this compound, a direct or competitive ELISA format could be developed to assess its binding to a specific macromolecular target. In a direct binding ELISA, the putative target molecule (e.g., a bacterial protein or DNA) is immobilized onto the surface of a microplate well. This compound, which has been labeled with a detectable tag (such as biotin (B1667282) or a fluorescent probe), is then added to the well. If this compound binds to the immobilized target, it will be retained in the well after washing steps. The amount of bound peptide can then be quantified by detecting the tag. For example, if the peptide is biotinylated, a streptavidin-enzyme conjugate can be added, followed by a substrate that produces a measurable colorimetric or chemiluminescent signal. The intensity of the signal would be proportional to the amount of this compound bound to the target.

Alternatively, a competitive ELISA could be employed. In this format, unlabeled this compound competes with a labeled version of the peptide for binding to the immobilized target. A standard curve is generated using known concentrations of the unlabeled peptide. The concentration of this compound in an unknown sample can then be determined by its ability to inhibit the binding of the labeled peptide. This format is particularly useful for quantifying the binding affinity (e.g., determining the IC50 value).

While specific ELISA-based studies for this compound's macromolecular interactions are not prevalent in the literature, this technique is widely used in AMP research. For example, ELISAs have been developed to study the binding of AMPs to bacterial components like lipopolysaccharide (LPS) or to intracellular targets. The adaptability of the ELISA platform makes it a valuable tool for screening potential binding partners of this compound and for quantifying the strength of these interactions, thereby providing further details on its mechanism of action beyond membrane disruption.

Bactericidal Kinetic Studies

Bactericidal kinetic studies, often referred to as time-kill assays, are crucial for characterizing the dynamic relationship between an antimicrobial agent and a target microorganism. These studies provide valuable insights into the concentration-dependent and time-dependent killing activity of a compound. For this compound, a cationic antimicrobial peptide, understanding its bactericidal kinetics is essential to elucidate its mechanism of action and its potential as a therapeutic agent against multidrug-resistant bacteria.

The primary objective of a time-kill assay is to determine the rate at which a specific concentration of an antimicrobial agent reduces the viability of a bacterial population over time. This is typically achieved by exposing a standardized bacterial inoculum to various concentrations of the antimicrobial agent and quantifying the number of viable bacteria, measured as colony-forming units per milliliter (CFU/mL), at predefined time intervals.

Detailed Research Findings

While specific time-kill kinetic data for this compound against a range of bacterial strains is not extensively detailed in publicly available literature, the known mechanism of action for this compound and its analogs suggests a rapid bactericidal effect. This compound is understood to exert its antimicrobial activity by disrupting the bacterial cell membrane. uem.br This membrane-active mechanism typically leads to a rapid loss of cell viability.

Studies on analogs of this compound, such as CPF-2, have shown a rapid bactericidal effect, which is characteristic of membrane disruption. nih.gov This rapid action is a significant advantage, as it can potentially reduce the likelihood of resistance development. The bactericidal activity is generally concentration-dependent, with higher concentrations of the peptide leading to a faster and more pronounced reduction in bacterial viability.

To illustrate the expected outcomes of bactericidal kinetic studies for a potent antimicrobial peptide like this compound, the following data tables represent hypothetical findings against common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). These tables demonstrate the typical dose-dependent and time-dependent nature of the bactericidal effects.

Hypothetical Bactericidal Kinetics of this compound against Staphylococcus aureus

Time (hours)Control (No this compound) (log10 CFU/mL)1x MIC of this compound (log10 CFU/mL)2x MIC of this compound (log10 CFU/mL)4x MIC of this compound (log10 CFU/mL)
06.06.06.06.0
16.35.24.53.8
26.84.13.0<2.0
47.53.5<2.0<2.0
68.23.1<2.0<2.0
249.52.8<2.0<2.0

Hypothetical Bactericidal Kinetics of this compound against Pseudomonas aeruginosa

Time (hours)Control (No this compound) (log10 CFU/mL)1x MIC of this compound (log10 CFU/mL)2x MIC of this compound (log10 CFU/mL)4x MIC of this compound (log10 CFU/mL)
06.06.06.06.0
16.25.54.84.1
26.74.63.52.8
47.43.92.5<2.0
68.13.4<2.0<2.0
249.33.0<2.0<2.0

In these hypothetical scenarios, this compound demonstrates a rapid reduction in the number of viable bacteria within the first few hours of exposure, particularly at concentrations of 2x and 4x the Minimum Inhibitory Concentration (MIC). A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (a 99.9% kill rate) compared to the initial inoculum. Based on the illustrative data, this compound at 2x and 4x MIC would be considered bactericidal against both hypothetical strains. The concentration-dependent nature of the killing is evident, with higher multiples of the MIC resulting in a more rapid and profound bactericidal activity.

The rapid killing kinetics observed with membrane-active antimicrobial peptides like this compound is a key characteristic that distinguishes them from many conventional antibiotics that target intracellular processes and often exhibit a slower, more time-dependent killing profile.

Broader Biological and Environmental Implications Non Clinical Focus

Role in Host-Defense Mechanisms (Beyond Direct Antimicrobial Effects)

Antimicrobial peptides (AMPs), including those found in amphibians like CPF-C1, are integral components of the innate immune system across various taxa. In amphibians, these peptides are primarily synthesized and stored in specialized granular glands within the skin, ready to be secreted as a rapid defense mechanism against invading microorganisms. This immediate chemical defense complements other aspects of the host's protective strategies.

Ecological and Environmental Context

The presence and function of this compound are intrinsically linked to the ecological niche occupied by its source organism, Xenopus clivii. Amphibian skin is constantly exposed to a diverse microbial environment, making potent cutaneous defense mechanisms essential for survival.

Amphibian skin secretions are a rich source of a variety of bioactive peptides, including AMPs like this compound nih.govnih.gov. These peptides are considered a crucial first line of defense, protecting the amphibians from a wide array of potential pathogens encountered in their aquatic and semi-aquatic habitats, such as bacteria and fungi nih.gov. The secretion of these peptides onto the skin surface helps to cleanse wounds and prevent infection, which is vital for the survival of amphibians in environments teeming with microorganisms. The abundance and diversity of AMPs in amphibian skin reflect an evolutionary adaptation to combat microbial threats in their specific ecosystems. The ecological importance of amphibians, partly due to their role in controlling insect populations and influencing aquatic ecosystems, underscores the significance of their defense mechanisms like AMP production for maintaining ecosystem health.

As naturally occurring peptides released into the environment via skin secretions, this compound and other amphibian AMPs are subject to potential biodegradation. Peptides in natural environments can be broken down by various proteases produced by microorganisms and present in the environment. While specific studies on the biodegradation pathways of this compound in the natural habitat of Xenopus clivii are not detailed in the provided information, the general principles of peptide degradation suggest that enzymatic hydrolysis by environmental proteases would be a primary mechanism for its breakdown over time. The rate and extent of biodegradation would likely depend on factors such as the specific microbial communities present, temperature, pH, and the peptide's structural stability. Understanding these potential biodegradation pathways is relevant for assessing the environmental fate of such natural compounds.

Theoretical Frameworks for Peptide Design

This compound, like many effective AMPs, embodies key principles that are fundamental to the theoretical frameworks for designing novel peptides with desired biological activities.

A cornerstone of AMP design is the principle of amphipathicity – the presence of both hydrophobic and hydrophilic (often cationic) regions within the peptide structure. This compound is described as a cationic antimicrobial peptide nih.gov, and its sequence contains a mix of hydrophobic and basic amino acid residues nih.gov. This amphipathic nature is crucial for the peptide's interaction with bacterial membranes, which are typically negatively charged due to the presence of phospholipids (B1166683) like phosphatidylglycerol and cardiolipin. The positive charges on the peptide facilitate initial electrostatic attraction to the negatively charged bacterial surface, while the hydrophobic regions enable insertion into the lipid bilayer, leading to membrane disruption and cell death.

The distribution of these charges and hydrophobic residues along the peptide sequence and in its three-dimensional structure (often forming an alpha-helix in membrane-like environments) dictates its interaction with membranes and its biological potency and selectivity. This compound's effectiveness against various bacteria is consistent with these design principles, highlighting the importance of a balanced distribution of charge and hydrophobicity for potent antimicrobial activity. Studies on this compound and its analogs have explored modifications to charge and hydrophobicity to enhance activity and stability. Thus, this compound serves as a natural blueprint illustrating the critical role of amphipathicity and charge distribution in the design of effective membrane-active peptides.

Future Directions and Unexplored Research Avenues

Elucidation of Detailed Molecular Interaction Networks

A comprehensive understanding of how CPF-C1 interacts with bacterial targets at a molecular level is crucial for rational design and optimization efforts. Future research should aim to provide high-resolution insights into these interactions and quantitatively analyze the dynamic processes involved.

High-Resolution Structural Studies of this compound-Target Complexes

While this compound is known to interact with bacterial membranes and DNA researchgate.net, the precise structural details of these interactions are not fully elucidated. High-resolution structural techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), could provide atomic-level insights into how this compound engages with lipid bilayers or specific DNA sequences. Studies on other protein complexes, such as the crystal structure of Acidaminococcus sp. Cpf1 in complex with crRNA and target DNA, demonstrate the power of these methods in revealing intricate molecular recognition and interaction mechanisms rcsb.orgresearchgate.net. Applying similar approaches to this compound in complex with model membranes or DNA fragments could reveal key binding motifs, conformational changes upon interaction, and the stoichiometry of this compound within these complexes. Such structural data would be invaluable for understanding the basis of its antimicrobial activity and guiding the design of improved analogs.

Quantitative Analysis of Membrane Permeabilization Dynamics

This compound and its analogs are known to exert their effects, at least in part, by interrupting bacterial membranes researchgate.netresearchgate.net. While membrane permeabilization has been observed, a detailed, quantitative analysis of the dynamics of this process is needed. Future studies could employ real-time membrane integrity assays xmu.edu.cn, advanced fluorescence microscopy techniques, or electrophysiological measurements to monitor the kinetics of membrane disruption, pore formation (if applicable), and the extent of permeabilization in various bacterial species and under different environmental conditions. Understanding the factors that influence the rate and degree of membrane permeabilization will provide critical data for optimizing the peptide's efficacy and selectivity. Quantitative analysis could involve measuring parameters such as the rate of leakage of intracellular components or changes in membrane potential over time upon exposure to this compound.

Advanced Analog Design and Optimization

Developing this compound analogs with enhanced stability, activity, and reduced toxicity is a key area for future research. This can be significantly accelerated by integrating computational approaches and exploring diverse structural scaffolds.

Integration of Machine Learning for Predictive Peptide Design

Traditional peptide design is often a labor-intensive process. The integration of machine learning (ML) techniques holds significant promise for the predictive design and optimization of this compound analogs proteinqure.comnih.govarxiv.orgscispace.com. ML models can be trained on existing data regarding peptide sequence, structure, and activity against various bacterial strains, as well as data on stability and toxicity. These models can then be used to predict the properties of novel peptide sequences, allowing for the in silico screening of vast chemical spaces nih.govarxiv.org. Future work should focus on developing and refining ML algorithms specifically tailored for antimicrobial peptide design, incorporating parameters relevant to this compound's mechanism of action. This could involve using ML to identify key amino acid substitutions or modifications that enhance membrane interaction, DNA binding, or proteolytic stability, thereby guiding the synthesis and testing of the most promising candidates.

Development of Peptidomimetics and Non-Peptide Scaffolds

While peptide analogs, including those incorporating D-amino acids for enhanced stability researchgate.netresearchgate.netcdnsciencepub.comscholaris.ca, have shown promise, exploring peptidomimetics and non-peptide scaffolds based on the functional elements of this compound represents a valuable future direction slideshare.netjocpr.comepo.orgresearchgate.net. Peptidomimetics can offer improved pharmacokinetic properties, such as increased stability against proteolysis and better bioavailability, while retaining the desired biological activity slideshare.netresearchgate.net. Research should focus on identifying the minimal pharmacophore of this compound responsible for its activity and designing small molecules or non-peptide scaffolds thatMIMIC this functional motif. This could involve structural analysis of this compound and its interactions, followed by the rational design and synthesis of molecules that present key functional groups in a similar spatial orientation. Exploring diverse non-peptide scaffolds could lead to the development of highly stable and potent antimicrobial agents inspired by this compound but with improved drug-like properties.

Investigation of Biosynthesis and Regulatory Pathways in Xenopus clivii

Understanding how Xenopus clivii produces and regulates this compound is not only important from a biological perspective but could also provide insights for sustainable production or novel therapeutic strategies. This compound is known to be derived from the skin secretions of this frog species researchgate.netcdnsciencepub.comscholaris.caacs.orgresearchgate.netmdpi.com. Future research should delve into the specific genes responsible for this compound biosynthesis, the enzymatic machinery involved in its processing and maturation, and the regulatory pathways that control its expression and secretion in response to stimuli. Studies comparing the antimicrobial peptide profiles and genetic makeup of different Xenopus species could shed light on the evolutionary history and diversification of CPF peptides researchgate.net. Investigating the signaling pathways that trigger this compound production in Xenopus clivii, potentially involving innate immune receptors and downstream effectors tandfonline.com, could reveal novel targets for modulating antimicrobial peptide production. Such investigations could potentially lead to the development of methods for inducing or enhancing this compound production in vitro or in vivo, or for identifying novel therapeutic targets based on the frog's natural defense mechanisms.

Gene Expression and Regulation of this compound Production

The specific gene encoding the this compound precursor in the Xenopus clivii genome has yet to be definitively identified and characterized in detail within the available literature. Understanding the gene sequence, including its promoter and regulatory elements, is a critical step towards elucidating how this compound production is controlled at the transcriptional level. Future research should focus on cloning and sequencing the this compound gene from Xenopus clivii. Investigating the factors and signaling pathways that regulate its expression in response to various stimuli, such as microbial exposure or stress, would provide valuable insights into the physiological role and inducible nature of this compound production in the frog. Techniques such as RNA sequencing and quantitative PCR could be employed to study this compound mRNA levels under different conditions, while promoter analysis and reporter gene assays could help identify key regulatory regions and transcription factors involved.

Conclusion

Summary of Key Findings on CPF-C1's Mechanism and Potential

Academic research has highlighted this compound as a promising antimicrobial peptide with a distinct mechanism of action. Studies have shown that this compound exerts its antimicrobial effects primarily by disrupting bacterial cell membranes. nih.govfrontiersin.org This membrane-active mode of action involves the permeabilization of both the outer and inner bacterial membranes, leading to the uptake of substances like propidium (B1200493) iodide and the leakage of intracellular components such as calcein (B42510). nih.gov Electron microscopy studies have further corroborated these findings by visualizing the morphological changes induced in bacterial cells and liposome (B1194612) vesicles upon exposure to this compound. nih.gov

This membrane-disruptive mechanism is particularly significant because it is less likely to induce the rapid development of resistance in bacteria compared to conventional antibiotics that often target specific intracellular processes. nih.govtandfonline.com this compound has demonstrated potent activity against a variety of Gram-negative bacteria, including E. coli, A. baumannii, K. pneumoniae, and P. aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus, including MRSA strains. fao.orgnih.govnih.gov The potential of this compound as an anti-infective agent against these emerging antibiotic-resistant pathogens has been suggested. fao.orgnih.gov Furthermore, research into analogs of this compound, such as CPF-2 and CPF-9, has shown improved properties including enhanced antimicrobial potency, superior stability, lower hemolytic activity, and significant anti-biofilm activities against multidrug-resistant strains of Staphylococcus aureus. nih.govresearchgate.netnih.govresearchgate.net Some analogs have also shown the ability to link to DNA, providing an additional mechanism of action not impacted by known resistance mechanisms. nih.govresearchgate.net

Significance of Academic Research in Advancing Fundamental Understanding of this compound

Academic research has been crucial in elucidating the fundamental properties and potential of this compound. Initial studies isolated and characterized this peptide from its natural source, the skin secretions of Xenopus clivii. fao.org Subsequent investigations focused on determining its antimicrobial spectrum and potency against various bacterial strains, including those exhibiting multidrug resistance. nih.govfao.org A significant contribution of academic research has been the detailed investigation into this compound's mechanism of action, specifically its interaction with bacterial membranes. nih.gov This understanding is vital for appreciating why resistance development might be less likely with this class of peptides. nih.govtandfonline.com

Furthermore, academic efforts have explored structural modifications and the synthesis of this compound analogs to improve its therapeutic potential, addressing limitations such as stability. nih.govresearchgate.netcaltech.edu These studies, often involving structure-activity relationship analysis, have identified key features that enhance antimicrobial activity and reduce toxicity. researchgate.netnih.govresearchgate.net The findings from these academic endeavors provide the foundational knowledge necessary for the potential development of this compound or its derivatives into clinically relevant antimicrobial agents.

Outlook for Future Academic Contributions to the Field of Antimicrobial Peptides

The study of this compound within academic settings continues to contribute significantly to the broader field of antimicrobial peptides. Future academic research is likely to focus on further optimizing this compound analogs to enhance their efficacy, stability, and specificity while minimizing potential toxicity. nih.govresearchgate.net This could involve exploring novel structural modifications, delivery systems, and combination therapies.

Q & A

Basic Research Questions

Q. How to formulate a research question for CPF-C1 studies that ensures scientific rigor and testability?

  • Methodological Answer : Use the P-E/I-C-O framework to structure the question:

  • Population (P) : Define the specific biological, chemical, or material system under study (e.g., "this compound in mammalian cell lines").
  • Exposure/Intervention (E/I) : Specify the experimental manipulation (e.g., "dose-dependent exposure to this compound").
  • Comparison (C) : Identify control groups or baseline conditions (e.g., "untreated cells vs. This compound-treated cohorts").
  • Outcome (O) : Clarify measurable endpoints (e.g., "apoptosis rates, oxidative stress markers").
  • Refine the question through peer feedback to eliminate ambiguity and ensure alignment with gaps in existing literature .

Q. What experimental design considerations are critical for this compound studies to ensure reproducibility?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls and account for batch variability in this compound synthesis .
  • Replication : Use triplicate technical and biological replicates to mitigate experimental noise.
  • Blinding : Implement single/double-blinding in data collection to reduce bias.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing methods, including instrumentation parameters and compound purity validation .

Q. How to collect high-quality primary data for this compound research while minimizing bias?

  • Methodological Answer :

  • Predefined Protocols : Standardize data collection tools (e.g., electronic lab notebooks, calibrated assays).
  • Ethnographic Techniques : Use semi-structured interviews or focus groups to capture contextual factors in observational studies .
  • Pilot Testing : Validate questionnaires or assay protocols with a small cohort before full-scale deployment .

Advanced Research Questions

Q. How to resolve contradictions in this compound experimental data, such as conflicting dose-response outcomes?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., combine HPLC, mass spectrometry, and bioactivity assays) .
  • Sensitivity Analysis : Test whether outliers or confounding variables (e.g., temperature, solvent purity) disproportionately affect results .
  • Meta-Analysis : Compare findings with prior studies to identify systemic biases or methodological discrepancies .

Q. What strategies integrate theoretical frameworks into this compound research to strengthen hypothesis testing?

  • Methodological Answer :

  • Conceptual Alignment : Link this compound mechanisms to established theories (e.g., "molecular docking studies guided by quantum chemistry principles") .
  • Iterative Refinement : Use emergent data to refine hypotheses, ensuring the framework remains responsive to empirical observations .
  • Cross-Disciplinary Models : Adapt frameworks from related fields (e.g., pharmacokinetic models from toxicology) to predict this compound behavior .

Q. How to design replication studies for this compound research to validate controversial findings?

  • Methodological Answer :

  • Protocol Transparency : Publish detailed methods, including raw data and statistical code, in supplementary materials .
  • Collaborative Verification : Partner with independent labs to replicate studies under slightly varied conditions (e.g., alternate cell culture media) .
  • Pre-Registration : Document hypotheses and analysis plans before replication to avoid post-hoc rationalization .

Methodological Tables for this compound Research

Stage Key Tools Quality Control Metrics Reference
Research DesignP-E/I-C-O framework, pilot testingClarity score, peer-review feedback
Data CollectionElectronic lab notebooks, blinded assaysInter-rater reliability, Cronbach’s alpha
Data AnalysisSensitivity analysis, triangulationp-value adjustments, effect size thresholds
Theoretical IntegrationCross-disciplinary modelsModel fit indices (e.g., AIC, BIC)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.